5-Bromo-2-fluoro-4-nitroaniline

Descripción general

Descripción

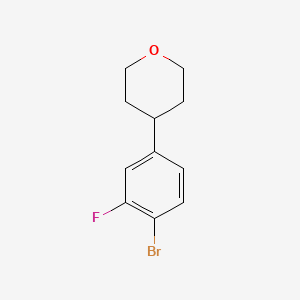

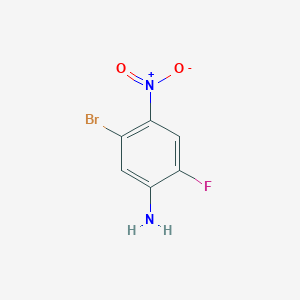

5-Bromo-2-fluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 . It is an aniline derivative bearing a bromide, a fluoride, and a nitro group .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-nitroaniline can be achieved through chemical reactions involving 2-Nitroaniline . The process involves the addition of a bromine atom and a fluorine atom to the 2-Nitroaniline molecule .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-nitroaniline consists of six carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms . The molecule has a molar mass of 235.01 g/mol .Chemical Reactions Analysis

The amine group in 5-Bromo-2-fluoro-4-nitroaniline can undergo nucleophilic substitution and diazotization . The nitro group can also be laterally reduced to an amine for further reactions .Aplicaciones Científicas De Investigación

Chemical Complex Formation : This compound has been studied in the formation of complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been characterized using techniques like infrared spectroscopy, electronic spectra, and magnetic moment measurements. The ligands in these complexes, including derivatives of 5-bromo-2-fluoro-4-nitroaniline, typically act as monodentate O-bonded. The compounds formed are usually high spin, non-electrolytes, with diverse structural configurations including square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Vibrational Spectroscopy and DFT Studies : Research has been conducted on the vibrational spectra of compounds similar to 5-bromo-2-fluoro-4-nitroaniline, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, using quantum chemical calculations. The studies involve solid phase FTIR and FT-Raman spectroscopy, interpreted with the aid of normal coordinate analysis based on density functional theory (DFT). These studies provide insights into the electronic and structural properties of these compounds (Krishnakumar, Sangeetha, Mathammal, & Barathi, 2013).

Phase Equilibria and Crystallization Studies : The phase diagram of systems involving compounds like 5-bromo-2-fluoro-4-nitroaniline has been studied, revealing significant miscibility gaps and the formation of eutectic and monotectic compositions. These studies are crucial for understanding the solid solution formation and thermodynamic properties of such systems (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Synthesis of Heterocycles : The compound has been used in the synthesis of heterocycles, which are important in the development of pharmaceuticals, agrochemicals, and other industrially relevant materials. These studies often involve exploring the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally related to 5-bromo-2-fluoro-4-nitroaniline (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis and Structural Analysis : Studies have also been conducted on the synthesis and structural analysis of related compounds, exploring their molecular structures, spectroscopic properties, and electronic characteristics. This includes research on Schiff-base compounds derived from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, which show significant structural similarities with 5-bromo-2-fluoro-4-nitroaniline (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Antibacterial Activity : There has been research into the antibacterial properties of derivatives of 5-bromo-2-fluoro-4-nitroaniline. For instance, compounds synthesized from reactions involving 2-fluoro-5-nitroaniline have shown significant antibacterial activity against pathogens like Klebsiella pneumonia, Escherichia coli, and Staphylococcus aureus (Al-Asadi, Mohammed, & Dhaef, 2020).

Development of Heterocyclic Synthesis Methods : Studies have also focused on the use of 5-bromo-2-fluoro-4-nitroaniline-related compounds as building blocks in the synthesis of various heterocyclic scaffolds, demonstrating their versatility in chemical synthesis and drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSDYPMVCZQNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)